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The HIV-1 trans-activator of transcription (TAT) protein contains a short, basic peptide

sequence, TAT (48-57), with the remarkable ability to transduce cellular membranes. This cell-

penetrating peptide (CPP) has emerged as a powerful tool for the intracellular delivery of

various macromolecular cargos, including nucleic acids, with broad applications in research

and therapeutics. This document provides detailed application notes and experimental

protocols for utilizing TAT (48-57) for the efficient delivery of nucleic acids such as plasmid DNA

and siRNA into mammalian cells.

Introduction
The TAT (48-57) peptide, with the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-

Arg (GRKKRRQRRR), is a highly cationic peptide that facilitates the cellular uptake of a wide

range of molecules that are otherwise membrane-impermeable. Its mechanism of action

involves an initial electrostatic interaction with negatively charged heparan sulfate

proteoglycans on the cell surface, followed by internalization through various endocytotic

pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated

endocytosis.[1][2] This efficient cellular uptake mechanism makes TAT (48-57) an attractive

non-viral vector for gene therapy and other applications requiring intracellular delivery of

nucleic acids.
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The efficiency of TAT (48-57)-mediated nucleic acid delivery is influenced by several factors,

including the type of nucleic acid, the cell line, and the ratio of peptide to nucleic acid (N/P

ratio). The following tables summarize quantitative data from various studies to provide a

comparative overview.

Nucleic Acid Cell Line N/P Ratio
Transfection
Efficiency /
Effect

Reference

pEGFP Plasmid U87 20 ~80% [3]

pEGFP Plasmid U138 20 ~50% [3]

pEGFP Plasmid 293T 20 ~60% [3]

pEGFP Plasmid Cho 20 ~35% [3]

pEGFP Plasmid HepG2 20 ~40% [3]

pEGFP Plasmid PMSCs 20 High [3]

shRNA Plasmid HEp-2 3:1 (w/w) - [4]

shRNA Plasmid HEp-2 10:1 (w/w)
99% reduction in

viral load
[4]

Plasmid DNA Various 8:1 (charge ratio)
Optimal for most

cell lines
[5]

Plasmid DNA
Human Skin

Fibroblasts
4:1 (charge ratio) Optimal [5]

Parameter N/P Ratio Value Reference

Complex Size 3:1 (w/w) ~876 nm [4]

Complex Size 10:1 (w/w) ~798 nm [4]

Zeta Potential 3:1 (w/w) ~+14 mV [4]

Zeta Potential 10:1 (w/w) ~+16 mV [4]
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Experimental Protocols
Protocol 1: Plasmid DNA Delivery using TAT (48-57)
This protocol describes the formation of TAT (48-57)/plasmid DNA complexes and their

subsequent use for transfection of adherent mammalian cells.

Materials:

TAT (48-57) peptide (e.g., synthesized with >95% purity)

Plasmid DNA (e.g., expressing a reporter gene like GFP)

HEPES-buffered saline (HBS; 10 mM HEPES, 150 mM NaCl, pH 7.4)

Serum-free cell culture medium (e.g., Opti-MEM)

Complete cell culture medium with serum

Adherent mammalian cells (e.g., HEK293, HeLa)

24-well cell culture plates

Procedure:

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will

ensure they are 60-80% confluent at the time of transfection.

Preparation of TAT (48-57) Solution: Prepare a stock solution of TAT (48-57) peptide in

sterile, nuclease-free water. For example, a 1 mg/mL stock solution.

Preparation of Plasmid DNA Solution: Dilute the plasmid DNA in HBS to a final concentration

of, for example, 20 µg/mL.

Complex Formation: a. In a sterile microcentrifuge tube, add the desired amount of TAT (48-
57) peptide to HBS. b. In a separate sterile microcentrifuge tube, add the desired amount of

plasmid DNA to HBS. c. Add the plasmid DNA solution to the TAT (48-57) solution dropwise

while gently vortexing. The optimal N/P ratio should be determined empirically, but a starting
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point of 8:1 (charge ratio) is recommended.[5] d. Incubate the mixture at room temperature

for 30 minutes to allow for complex formation.

Transfection: a. Gently wash the cells with serum-free medium. b. Add the TAT (48-
57)/plasmid DNA complexes to the cells. c. Incubate the cells with the complexes for 4-6

hours at 37°C in a CO2 incubator. d. After the incubation period, remove the transfection

medium and replace it with fresh, complete cell culture medium.

Analysis: Analyze transgene expression (e.g., GFP expression by fluorescence microscopy

or flow cytometry) 24-48 hours post-transfection.

Protocol 2: siRNA Delivery using TAT (48-57)
This protocol provides a general guideline for the delivery of siRNA into mammalian cells using

the TAT (48-57) peptide.

Materials:

TAT (48-57) peptide

siRNA (targeting the gene of interest and a non-targeting control)

Serum-free cell culture medium (e.g., Opti-MEM)

Complete cell culture medium with serum

Adherent mammalian cells

24-well cell culture plates

Procedure:

Cell Seeding: Seed cells as described in Protocol 1.

Preparation of TAT (48-57) and siRNA Solutions: Prepare stock solutions of TAT (48-57)
peptide and siRNA in sterile, nuclease-free water.
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Complex Formation: a. Dilute the required amount of TAT (48-57) peptide in serum-free

medium. b. Dilute the siRNA to the desired final concentration (e.g., 50-100 nM) in a

separate tube of serum-free medium. c. Add the TAT (48-57) solution to the siRNA solution

and mix gently by pipetting. The optimal molar ratio of peptide to siRNA should be

determined experimentally, with starting ratios ranging from 10:1 to 40:1. d. Incubate the

mixture at room temperature for 20-30 minutes.

Transfection: a. Add the TAT (48-57)/siRNA complexes to the cells in fresh serum-free or

complete medium. b. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

Analysis: Assess the knockdown of the target gene at the mRNA level (e.g., by qRT-PCR) or

protein level (e.g., by Western blot) 48-72 hours post-transfection.

Visualizations
The following diagrams illustrate key aspects of TAT (48-57)-mediated nucleic acid delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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